molecular formula C13H11N3O4 B2940601 2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile CAS No. 320422-95-5

2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile

Cat. No.: B2940601
CAS No.: 320422-95-5
M. Wt: 273.248
InChI Key: SUEMIVPZWXOWKA-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile (CAS 320422-95-5) is a chemical compound with the molecular formula C13H11N3O4 and a molecular weight of 273.24 g/mol . It is offered with a high purity level of 95% and should be stored at -20°C for long-term stability . This product is developed for use in scientific and laboratory research. Compounds with similar structural frameworks, such as condensed imidazolo derivatives, have been investigated for their potential as inhibitors of key enzymatic targets, including aldosterone synthase (CYP11B2) and aromatase . This suggests potential research applications in the fields of endocrinology and oncology, for example in the study of conditions like hypertension, heart failure, and hormone-dependent cancers . As with all materials of this nature, proper laboratory safety protocols must be followed. Researchers should wear appropriate personal protective equipment, including gloves, masks, and protective clothing, to prevent skin and eye contact . This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any form of human or veterinary use.

Properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-10-4-2-9(3-5-10)8-16-12(18)11(17)15(7-6-14)13(16)19/h2-5H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEMIVPZWXOWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinyl Ring: The imidazolidinyl ring can be synthesized through the reaction of urea with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the imidazolidinyl ring.

    Attachment of the Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxybenzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Methoxybenzyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may interact with cellular receptors or enzymes, leading to modulation of biological processes. The imidazolidinyl ring can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Trioxoimidazolidine Derivatives

Compound Name (CAS) Substituent on Benzyl Group Functional Group Molecular Formula Key Properties/Applications
2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile (320422-95-5) 4-methoxy (electron-donating) Acetonitrile (polar nitrile) C₁₂H₁₁N₃O₄* High polarity, potential synthetic intermediate
Ethyl 2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (320423-00-5) 2,4-dichloro (electron-withdrawing) Ethyl ester (lipophilic) C₁₄H₁₂Cl₂N₂O₅ Enhanced lipophilicity; possible agrochemical applications
Ethyl 2-[3-(3-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (73043-31-9) 3-methyl (weakly electron-donating) Ethyl ester (lipophilic) C₁₄H₁₆N₂O₅ Moderate solubility; intermediate in drug synthesis

Key Comparative Insights:

In contrast, the 2,4-dichlorobenzyl substituent (CAS 320423-00-5) introduces electron-withdrawing effects, likely reducing solubility in aqueous media but improving affinity for hydrophobic targets . The acetonitrile group in the target compound is more polar than the ethyl ester in analogs (CAS 320423-00-5 and 73043-31-9), suggesting divergent reactivity—acetonitrile may participate in click chemistry or act as a nitrile precursor, while esters could undergo hydrolysis to carboxylic acids .

Synthetic Considerations :

  • describes the synthesis of a trioxoimidazolidine derivative using acetic anhydride and acetic acid, yielding a product with 74% efficiency and a melting point of 138°C . While direct data for the target compound’s synthesis is unavailable, similar methods involving nucleophilic substitution or cyclization reactions may apply.

Potential Biological and Industrial Applications: The acetonitrile derivative’s polarity aligns with applications requiring water-soluble intermediates (e.g., drug delivery systems), whereas ethyl ester analogs (CAS 320423-00-5 and 73043-31-9) may serve as prodrugs or agrochemicals due to their lipophilicity . Molecular docking studies (e.g., Glide XP scoring in ) could predict binding affinities for these compounds, particularly for enzyme targets where hydrophobic enclosure or hydrogen-bonding motifs (e.g., trioxo groups) are critical .

Biological Activity

2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile is a synthetic compound that has garnered attention in various biological research fields due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications in medicine, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H15N3O6C_{14}H_{15}N_3O_6, characterized by an imidazolidinyl ring and a methoxybenzyl substituent. Its specific structure contributes to its biological activity, particularly in interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : It can bind to receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Tubulin Polymerization : Preliminary studies suggest that compounds with similar structures may inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapy, where disrupting the mitotic spindle can lead to cell cycle arrest.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance:

  • A series of structurally related compounds demonstrated enhanced antiproliferative activity against melanoma and prostate cancer cells, with IC50 values improving from micromolar to nanomolar ranges through structural modifications .
  • These compounds were shown to bind effectively at the colchicine-binding site on tubulin, inhibiting its polymerization and leading to apoptosis in cancer cells .

Case Studies

Case Study 1: SMART Compounds
The SMART (Substituted Methoxybenzoyl-Aryl-Thiazole) series includes compounds structurally similar to this compound. These compounds were evaluated for their in vitro and in vivo anticancer activities:

  • In Vitro Results : The SMART compounds exhibited potent cytotoxicity against various cancer cell lines by disrupting microtubule dynamics .
  • In Vivo Efficacy : In xenograft models of human prostate and melanoma cancers, certain SMART compounds showed tumor growth inhibition rates between 70% and 90%, demonstrating their potential as effective anticancer agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
2-[3-(4-Methoxyphenyl)-2,4,5-trioxo-1-imidazolidinyl]acetamideMethoxyphenyl groupModerate anticancer activity
2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamideMethylbenzyl groupLower cytotoxicity compared to methoxybenzyl variant

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile, and how do reaction conditions influence yield?

  • Methodology : A typical approach involves condensation reactions between substituted benzaldehydes and heterocyclic precursors. For example, refluxing 4-methoxybenzyl derivatives with acetonitrile-containing intermediates in ethanol with glacial acetic acid as a catalyst (4–5 hours, followed by solvent evaporation and recrystallization) has been reported to yield structurally analogous compounds . Key variables affecting yield include solvent polarity, temperature, and catalyst choice. Lower yields (<50%) are observed with bulky substituents due to steric hindrance, while electron-donating groups (e.g., methoxy) improve reactivity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify methoxybenzyl protons (δ 3.8–4.0 ppm for OCH3_3) and imidazolidinone carbonyl signals (δ 165–175 ppm) .
  • HPLC-MS : Purity assessment and molecular ion ([M+H]+^+) confirmation via reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves stereochemical ambiguities; related imidazolidinone derivatives show planar geometry at the trioxo core .

Q. How can preliminary biological activity be screened computationally for this compound?

  • Methodology : Tools like PASS Online predict bioactivity profiles (e.g., antifungal, anti-inflammatory potential) based on structural analogs. For example, methoxy-substituted imidazolidinones show >70% probability of targeting cytochrome P450 enzymes or kinases . Experimental validation via enzyme inhibition assays (e.g., COX-2 or CYP3A4) is recommended .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies elucidate electronic properties and reactivity?

  • Methodology :

  • Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps. For related imidazopyridine-acetonitrile hybrids, HOMO energies (-6.2 eV) suggest nucleophilic attack at the methoxybenzyl group .
  • Simulate IR spectra to correlate experimental carbonyl stretches (e.g., 1700–1750 cm1^{-1}) with charge distribution .

Q. What strategies address contradictions in bioactivity data arising from synthetic impurities or stereoisomerism?

  • Methodology :

  • Impurity profiling : Use preparative HPLC to isolate by-products (e.g., unreacted aldehydes or dimerized intermediates) and compare their bioactivity .
  • Chiral resolution : Employ chiral columns (e.g., Chiralpak IA) to separate enantiomers. For example, (R)-isomers of similar acetonitrile derivatives show 2–3× higher antifungal activity than (S)-isomers .

Q. How can membrane separation technologies optimize large-scale synthesis?

  • Methodology : Nanofiltration membranes (e.g., polyamide TFC) with 200–300 Da MWCO selectively concentrate the target compound while removing low-MW impurities (e.g., acetic acid). Process simulations using Aspen Plus® model solvent recovery rates (>90%) and energy efficiency .

Key Recommendations

  • Experimental Design : Prioritize microwave-assisted synthesis for higher yields .
  • Data Validation : Cross-validate computational predictions with enzyme-specific assays .
  • Advanced Characterization : Combine XRD and DFT to resolve electronic vs. steric effects on reactivity .

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